

Environmental Fate and Transport of Clethodim Sulfoxide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Clethodim Sulfoxide*

Cat. No.: B123023

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clethodim is a post-emergence cyclohexanedione herbicide widely used for the control of annual and perennial grasses in a variety of broadleaf crops. Following application, clethodim is rapidly oxidized in the environment and in biological systems to its major metabolite, **clethodim sulfoxide**. This transformation is a critical first step in the environmental degradation of the parent compound. Understanding the environmental fate and transport of **clethodim sulfoxide** is therefore essential for a comprehensive assessment of the potential environmental impact of clethodim use. This technical guide provides an in-depth overview of the current scientific understanding of the environmental behavior of **clethodim sulfoxide**, including its degradation pathways, mobility in soil and water, and potential for bioaccumulation.

Physicochemical Properties

While specific experimental values for all physicochemical properties of isolated **clethodim sulfoxide** are not readily available in the public domain, its chemical structure suggests it is a relatively polar molecule. The presence of the sulfoxide group increases its polarity compared to the parent clethodim.

Property	Value/Information	Source
Molecular Formula	$C_{17}H_{26}ClNO_4S$	[1]
Molecular Weight	375.91 g/mol	[1]
Appearance	White Powder	[1]
Water Solubility	Expected to be higher than clethodim due to increased polarity.	Inferred
Vapor Pressure	Expected to be low, similar to or lower than clethodim.	Inferred
Octanol-Water Partition Coefficient (Log K _{ow})	Expected to be lower than clethodim, indicating lower lipophilicity.	Inferred

Environmental Fate Degradation

Clethodim sulfoxide is a transient intermediate in the degradation of clethodim, and it undergoes further transformation through various abiotic and biotic processes.

Aerobic soil metabolism is a primary route of dissipation for **clethodim sulfoxide**. It is further oxidized to clethodim sulfone, which is also non-persistent in the environment. Other degradation products include various oxazole derivatives.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Aerobic Soil Metabolism Half-life (DT₅₀) of **Clethodim Sulfoxide**

Soil Type	Temperature (°C)	DT ₅₀ (days)	Source
Various	25	1.6 - 2.5	[5]
Not Specified	Not Specified	2.5 - 3.7	[6]

Photolysis can contribute to the degradation of clethodim and its metabolites. While specific photolysis studies focusing solely on **clethodim sulfoxide** are not extensively detailed in the

provided results, the overall degradation of clethodim residues is influenced by sunlight.^[7] The cleavage of the O-N bond of the oxime moiety and isomerization are reported as important transformation processes for clethodim under photolytic conditions.^[8]

Clethodim itself is stable to hydrolysis at neutral and alkaline pH but degrades at acidic pH.^[9] While specific hydrolysis data for **clethodim sulfoxide** is not detailed, it is expected to be a relevant degradation pathway, particularly under acidic conditions.

Transport

The mobility of **clethodim sulfoxide** in the environment is a key factor in determining its potential to contaminate water resources.

Clethodim sulfoxide is considered to be more mobile in soil than its parent compound, clethodim.^[3] Its mobility is influenced by soil properties such as organic carbon content.

Table 2: Soil Adsorption and Mobility of **Clethodim Sulfoxide**

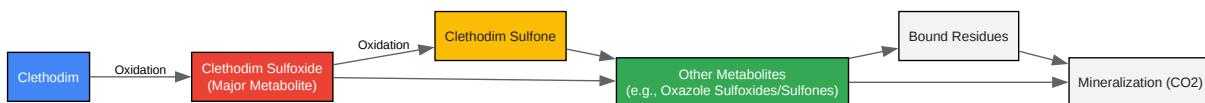
Parameter	Value	Soil Type	Source
Koc (L/kg)	12, 27, 38, 57, 86	Not Specified	[3]
Mean Koc (L/kg)	44	Not Specified	[3]

A mean Koc value of 44 L/kg suggests that **clethodim sulfoxide** has a high to very high mobility potential in soil.^[3]

Bioaccumulation

The potential for a chemical to bioaccumulate in organisms is an important aspect of its environmental risk assessment. For clethodim and its residues of concern, which include **clethodim sulfoxide**, the potential for bioaccumulation is considered to be low.^{[3][10]}

Table 3: Bioaccumulation Potential of Clethodim and its Metabolites

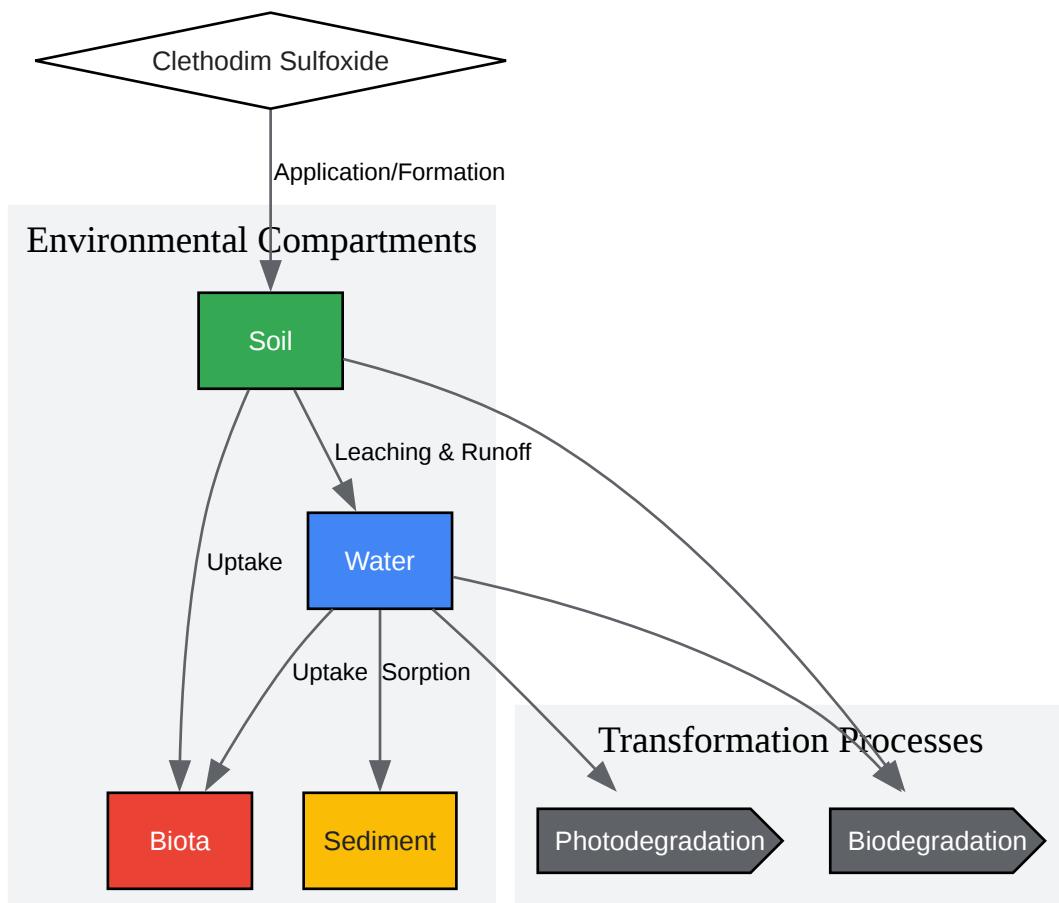

Organism	BCF Value	Finding	Source
Fish	2.3 - 3.6 (total residues)	Low bioconcentration and rapid depuration.	[3]

The low bioconcentration factor (BCF) and rapid depuration from fish indicate that bioaccumulation of **clethodim sulfoxide** in aquatic organisms is not expected to be significant. [3]

Environmental Signaling Pathways and Workflows

Degradation Pathway of Clethodim

The following diagram illustrates the primary degradation pathway of clethodim, highlighting the formation of **clethodim sulfoxide** and its subsequent transformation products.



[Click to download full resolution via product page](#)

Figure 1. Primary degradation pathway of clethodim.

Environmental Fate and Transport Logic

This diagram outlines the key processes governing the environmental fate and transport of **clethodim sulfoxide**.

[Click to download full resolution via product page](#)

Figure 2. Environmental fate and transport of **clethodim sulfoxide**.

Experimental Protocols

The environmental fate studies for pesticides like clethodim and its metabolites are typically conducted following standardized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Aerobic Soil Metabolism (based on OECD Guideline 307)

- Objective: To determine the rate and route of degradation of **clethodim sulfoxide** in aerobic soil.
- Methodology:

- Test System: Multiple soil types with varying physicochemical properties (e.g., pH, organic carbon content, texture) are used. Soils are typically sieved and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).
- Test Substance: Radiolabeled ($[^{14}\text{C}]$) **clethodim sulfoxide** is applied to the soil samples to facilitate tracking of the parent compound and its transformation products.
- Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) under aerobic conditions, which are maintained by a continuous flow of air.
- Sampling and Analysis: At periodic intervals, replicate soil samples are extracted using appropriate solvents (e.g., methanol/water).^[11] The extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its metabolites.^[11] Volatile organic compounds and CO_2 in the effluent air are trapped to determine mineralization.
- Data Analysis: The disappearance time of **clethodim sulfoxide** is used to calculate its half-life (DT_{50}) in each soil type.

Soil Adsorption/Desorption (based on OECD Guideline 106)

- Objective: To determine the potential of **clethodim sulfoxide** to adsorb to soil particles and its mobility in the soil environment.
- Methodology:
 - Test System: A batch equilibrium method is used with several different soil types.
 - Test Substance: A solution of known concentration of radiolabeled **clethodim sulfoxide** in a calcium chloride solution is prepared.
 - Adsorption Phase: The soil is equilibrated with the test solution for a defined period (e.g., 24 hours) with continuous shaking. The concentration of **clethodim sulfoxide** remaining in the solution is measured.

- Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh solution without the test substance, and the system is equilibrated again to determine the amount of **clethodim sulfoxide** that desorbs from the soil.
- Data Analysis: The adsorption coefficient (K_d) and the organic carbon-normalized adsorption coefficient (K_{oc}) are calculated.

Analytical Methods

The determination of clethodim and its metabolites, including **clethodim sulfoxide**, in environmental matrices typically involves extraction, cleanup, and instrumental analysis.

- Extraction: Soil samples are often extracted with a mixture of methanol and water.[\[11\]](#)
- Cleanup: The extracts may undergo liquid-liquid partitioning and solid-phase extraction (e.g., using silica Sep-Pak) to remove interfering substances.[\[11\]](#)
- Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection is a common analytical technique.[\[11\]](#) For confirmation and higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS) can be employed.[\[12\]](#)[\[13\]](#) In some methods, clethodim and **clethodim sulfoxide** are oxidized to clethodim sulfone prior to analysis.

Conclusion

Clethodim sulfoxide is a primary and transient metabolite of the herbicide clethodim. It is formed rapidly in the environment and is further degraded through microbial action to clethodim sulfone and other minor products, ultimately leading to mineralization. **Clethodim sulfoxide** exhibits higher mobility in soil compared to its parent compound, indicating a potential for leaching. However, its rapid degradation mitigates this potential to some extent. The bioaccumulation potential of **clethodim sulfoxide** is low. A thorough understanding of the environmental fate and transport of **clethodim sulfoxide** is crucial for conducting accurate environmental risk assessments for the use of clethodim-based herbicides. This guide provides a consolidated resource for researchers and professionals involved in the study and regulation of this important herbicide metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Clethodim sulfoxide | CymitQuimica [cymitquimica.com]
- 2. oecd.org [oecd.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. EXTOXNET PIP - CLETHODIM [extoxnet.orst.edu]
- 5. fao.org [fao.org]
- 6. Federal Register :: Clethodim; Pesticide Tolerance [federalregister.gov]
- 7. files.dnr.state.mn.us [files.dnr.state.mn.us]
- 8. researchgate.net [researchgate.net]
- 9. fao.org [fao.org]
- 10. 879. Clethodim (Pesticide residues in food: 1994 evaluations Part II Toxicology) [inchem.org]
- 11. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Environmental Fate and Transport of Clethodim Sulfoxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123023#environmental-fate-and-transport-of-clethodim-sulfoxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com